molecular formula C19H19Br2N3O2 B11112933 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide

2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide

Cat. No.: B11112933
M. Wt: 481.2 g/mol
InChI Key: AVAIQDLVPDRESP-AUEPDCJTSA-N
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Description

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes bromine atoms, a methyl group, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure consistency and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19Br2N3O2

Molecular Weight

481.2 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19Br2N3O2/c1-3-5-13-6-4-7-14(19(13)26)10-23-24-17(25)11-22-18-15(20)8-12(2)9-16(18)21/h3-4,6-10,22,26H,1,5,11H2,2H3,(H,24,25)/b23-10+

InChI Key

AVAIQDLVPDRESP-AUEPDCJTSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC=CC(=C2O)CC=C)Br

Origin of Product

United States

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